![molecular formula C15H13N3O2S B2742433 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide CAS No. 946357-59-1](/img/structure/B2742433.png)
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide” is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are promising scaffolds for the design of new medicines, including anticancer drugs .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines is based on multicomponent sonochemical reactions . The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction .Molecular Structure Analysis
The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy . The selectivity of the cyclization at the tetrahydropyrimidine ring N-3 atom is confirmed by the appearance of 13 C NMR signals for the carbon atoms C-5 and C-7 and a 1 H NMR signal at 5.61-6.20 ppm for the proton on the C-5 atom .Chemical Reactions Analysis
The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .Applications De Recherche Scientifique
Synthesis and Potential Applications
Synthetic Pathways and Building Blocks : The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks is a notable method. This approach facilitates the formation of thiazolo[3,2-a]pyrimidinone derivatives with potential for various bioactive applications. The method involves eliminating by-products like aniline or 2-aminobenzothiazole to achieve the desired products in acceptable yields, supported by analytical and spectral studies including X-ray crystallography (Janardhan et al., 2014).
Antimicrobial Activity : A study on the synthesis and antimicrobial activity of thienopyrimidine linked rhodanine derivatives revealed the preparation of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds displayed significant antibacterial potency against various bacterial strains, such as E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) indicating their potential as antibacterial agents (Kerru et al., 2019).
Anticancer Activity : The development of anticancer compounds incorporating the thiazolo[3,2‐a]pyrimidine derivative structure has shown promising results. A study reported the synthesis of such derivatives bearing a benzimidazole moiety, which were evaluated for their antitumor activity against various human cancer cell lines. These compounds demonstrated significant antitumor effects and inhibited key cancer cell proliferation markers, indicating their potential as anticancer drugs (Abd El‐All et al., 2015).
Mécanisme D'action
Target of Action
Thiazolopyrimidine derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activity , suggesting they interact with multiple biological targets.
Mode of Action
It’s known that the compound undergoes oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei . These chemical transformations may influence its interaction with biological targets.
Biochemical Pathways
Given the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine , it’s plausible that this compound could interact with pathways involving purine metabolism or signaling.
Result of Action
Thiazolopyrimidine derivatives have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-13(14(20)18-7-8-21-15(18)16-10)17-12(19)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPRHGHYARFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)
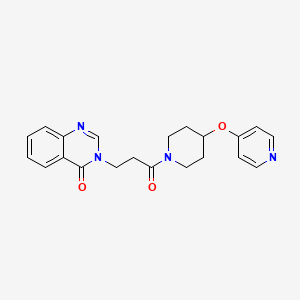
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2742356.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2742357.png)
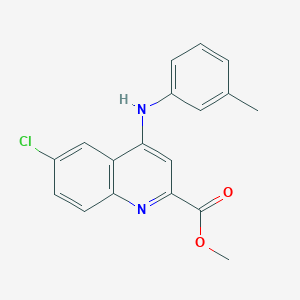
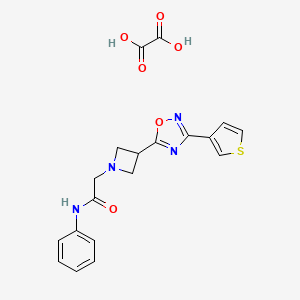
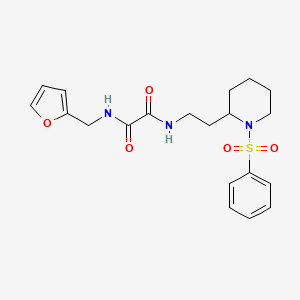

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)
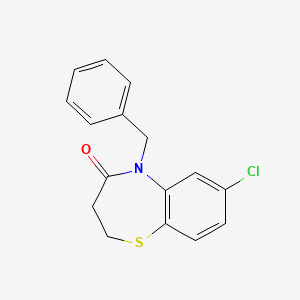

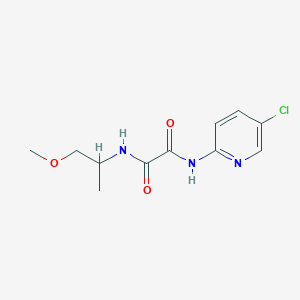
![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)
![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)